molecular formula C28H30Cl2N6O2 B15015612 (4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15015612
M. Wt: 553.5 g/mol
InChI Key: YYTXOSZCVNYRCV-UHFFFAOYSA-N
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Description

The compound “(4E)-1-(3-CHLOROPHENYL)-4-({[6-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)HEXYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features multiple functional groups, including chlorophenyl, pyrazole, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Functionalization of the amino and methylidene groups through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring and methyl groups can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The presence of the pyrazole ring and chlorophenyl group suggests potential interactions with protein active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(3-Chlorophenyl)-4-(hydroxymethylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • (4Z)-1-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene

Uniqueness

The compound is unique due to the presence of both the (4E) and (4Z) isomers, as well as the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H30Cl2N6O2

Molecular Weight

553.5 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[6-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]hexyliminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H30Cl2N6O2/c1-19-25(27(37)35(33-19)23-11-7-9-21(29)15-23)17-31-13-5-3-4-6-14-32-18-26-20(2)34-36(28(26)38)24-12-8-10-22(30)16-24/h7-12,15-18,33-34H,3-6,13-14H2,1-2H3

InChI Key

YYTXOSZCVNYRCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NCCCCCCN=CC3=C(NN(C3=O)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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